2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the coupling of the thiazolopyridine derivative with a fluorophenyl acetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenated solvents and bases like NaOH or KOH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Receptor Activity: Act as an agonist or antagonist at specific receptors.
Pathways Involved: Influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSDXLFRRAGGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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